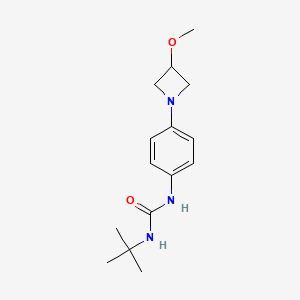

1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea is a chemical compound that has been studied for its potential applications in scientific research. It is commonly referred to as TAK-659 and is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is a therapeutic target for several diseases, including B-cell malignancies and autoimmune disorders.

Scientific Research Applications

Synthesis and Chemical Properties

1-(Tert-butyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea is involved in the synthesis and study of various chemical compounds. For example, directed lithiation techniques have been applied to similar urea and carbamate compounds to achieve selective functionalization, which is pivotal in the development of novel pharmaceuticals and materials. This process involves the formation of dilithium reagents that react with electrophiles to yield substituted products, showcasing the compound's utility in synthetic organic chemistry (Smith et al., 2013).

Pharmacological Research

The structure of this compound and its derivatives has been explored for potential pharmacological applications. Research has demonstrated that similar compounds possess antiarrhythmic and hypotensive properties, suggesting their potential in cardiovascular therapy. For instance, certain ureas and carbamates have shown strong hypotensive action and antiarrhythmic activity comparable to Propranolol, indicating their relevance in medical research and drug development (Chalina et al., 1998).

Antioxidant Activity

Compounds structurally related to this compound have been investigated for their antioxidant properties. Studies on free radical scavengers, such as T-0970 and T-0162, which share a urea component, highlight their role in reducing myocardial infarct size in animal models. These findings emphasize the potential of urea derivatives in mitigating oxidative stress-related damage, which is crucial in conditions like myocardial infarction (Hashimoto et al., 2001); (Yamashita et al., 2000).

Neuroprotective Effects

Research into urea derivatives has also uncovered their potential neuroprotective effects. For example, derivatives of thiazolo[4,5-d]pyrimidine have been evaluated for their antiparkinsonian activity, indicating that methoxy group-bearing compounds can significantly mitigate haloperidol-induced catalepsy in mice. This suggests a promising avenue for the development of new treatments for Parkinson's disease, highlighting the versatile potential of compounds related to this compound in neuroscience research (Azam et al., 2009).

properties

IUPAC Name |

1-tert-butyl-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)17-14(19)16-11-5-7-12(8-6-11)18-9-13(10-18)20-4/h5-8,13H,9-10H2,1-4H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCUDOFQFYTOIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CC=C(C=C1)N2CC(C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2895468.png)

![Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate](/img/structure/B2895482.png)

![2-Chloro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)acetamide](/img/structure/B2895483.png)

![(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride](/img/structure/B2895488.png)